molecular formula C17H13BrF4N2O3S B2684704 2-(1H-benzimidazol-2-ylsulfanyl)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone hydrobromide CAS No. 352018-32-7

2-(1H-benzimidazol-2-ylsulfanyl)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone hydrobromide

Cat. No.: B2684704
CAS No.: 352018-32-7
M. Wt: 481.26
InChI Key: HHRZPROJLCIMRR-UHFFFAOYSA-N
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Description

“2-(1H-benzimidazol-2-ylsulfanyl)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone hydrobromide” is a chemical compound with the molecular formula C17H13BrF4N2O3S . It is a part of a collection of rare and unique chemicals .

Scientific Research Applications

One-pot Synthesis of Heterocycles A study utilized a bromine-less brominating agent, 1,1'-(ethane-1,2-diyl)dipyridinium bistribromide (EDPBT), as an efficient desulfurizing agent for constructing a library of heterocycles containing N, O, and S. This method was applied to various substrates, showcasing the desulfurizing ability of EDPBT in the synthesis of 2-aminobenzimidazoles, 2-aminobenzoxazoles, and 2-aminobenzothiazoles, among others, through the reaction with aryl/alkyl isothiocyanates (R. Yella & B. Patel, 2010).

Antimicrobial Activity A series of N-phenacyl derivatives of 2-mercaptobenzoxazole were synthesized and screened for their anti-Candida activity. The derivatives showed varying degrees of activity against Candida strains, with some displaying significant antimicrobial properties. The study suggests that these benzoxazole derivatives could serve as potential agents against Candida infections, indicating the compound's relevance in developing new antimicrobial drugs (M. Staniszewska et al., 2021).

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N2O3S.BrH/c18-15(19)25-9-5-6-10(14(7-9)26-16(20)21)13(24)8-27-17-22-11-3-1-2-4-12(11)23-17;/h1-7,15-16H,8H2,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRZPROJLCIMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=C(C=C(C=C3)OC(F)F)OC(F)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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